7-(3-(Dimethylamino)-2-methylpropoxy)flavone
Description
Properties
CAS No. |
607-74-9 |
|---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
7-[3-(dimethylamino)-2-methylpropoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H23NO3/c1-15(13-22(2)3)14-24-17-9-10-18-19(23)12-20(25-21(18)11-17)16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3 |
InChI Key |
HYLZXXAYLLCCPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution
The dimethylamino group enhances nucleophilicity at the propoxy oxygen, facilitating reactions with electrophiles (e.g., acyl chlorides). Under acidic conditions, the dimethylamino group protonates, increasing the leaving-group ability of the propoxy chain.
Oxidative Reactions
-
Flavone Core Oxidation : The C2–C3 double bond undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid), forming an epoxide intermediate.
-
Demethylation : BBr₃ in dichloromethane selectively removes methyl groups from methoxy substituents, yielding polyhydroxy derivatives .
Cycloaddition
The electron-rich flavone ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming six-membered adducts. Regioselectivity is influenced by the electron-donating dimethylamino group.
Influence of Reaction Conditions
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve alkylation kinetics by stabilizing transition states .
-
Catalysts : Pd(II) with bidentate ligands (e.g., 2,2′-bipyridine) accelerates oxidative cyclization by lowering activation energy .
-
Temperature : Microwave irradiation at 120°C reduces side-product formation during alkylation.
Structural Characterization of Reaction Products
| Analytical Method | Key Data for 7-(3-(Dimethylamino)-2-methylpropoxy)flavone |
|---|---|
| ¹H NMR | δ 2.28 (s, 6H, N(CH₃)₂), δ 4.12 (d, 2H, OCH₂), δ 6.82–7.92 (aromatic) |
| IR | 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O–C ether) |
| MS (ESI+) | m/z 397.2 [M+H]⁺ |
Post-reaction modifications (e.g., epoxidation) shift carbonyl IR peaks to 1680–1700 cm⁻¹, confirming new oxygen-containing moieties.
Comparative Reactivity with Analogous Flavonoids
| Compound | Reactivity Difference |
|---|---|
| 5-Hydroxyflavone | Lacks dimethylamino group; lower solubility and nucleophilicity |
| Chrysin | Free hydroxy groups at C5/C7 undergo faster glycosylation |
| Luteolin | Catechol structure predisposes to oxidative polymerization |
The dimethylamino-propoxy chain in this compound uniquely stabilizes cationic intermediates during alkylation, reducing side reactions .
Comparison with Similar Compounds
Substituent Analysis at the 7-Position
The 7-position of flavones is critical for modulating biological activity. Below is a comparison of key analogs:
*Estimated based on flavone backbone (C15H10O2) and substituent mass.
Key Observations :
Physicochemical Properties
- Solubility: The dimethylamino group in this compound likely improves water solubility relative to methoxy or alkyl-substituted flavones (e.g., 3,7-dimethoxyflavone) due to protonation at physiological pH .
- Stability: Crystallographic studies of 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one show that bulky 7-substituents stabilize the molecule via intramolecular C–H···O interactions and π–π stacking . Similar stabilization mechanisms may apply to the dimethylamino analog.
Preparation Methods
Synthesis of the Flavone Core Structure
Chalcone Precursor Preparation
The flavone backbone originates from o-hydroxychalcone intermediates, synthesized via Claisen-Schmidt condensation. For 7-substituted flavones, 2-hydroxyacetophenone reacts with substituted benzaldehydes under basic conditions. For example:
$$
\text{2-Hydroxyacetophenone} + \text{4-Dimethylaminobenzaldehyde} \xrightarrow{\text{piperidine/EtOH}} \text{Chalcone Intermediate}
$$
Piperidine-catalyzed reactions in ethanol (5–8 hours, reflux) yield chalcones with >75% efficiency. Alternative bases like NaOH or KOH are less effective for electron-deficient aldehydes.
Oxidative Cyclization to Flavones
The Algar-Flynn-Oyamada (AFO) method converts chalcones to flavones using hydrogen peroxide (H₂O₂) in alkaline media:
$$
\text{Chalcone} \xrightarrow{\text{H₂O₂/NaOH}} \text{3-Hydroxyflavone}
$$
Cyclization proceeds via epoxidation of the α,β-unsaturated ketone, followed by ring-opening and tautomerization. Yields range from 60% to 85%, depending on substituent electronic effects.
Introduction of the 3-(Dimethylamino)-2-Methylpropoxy Group
Mitsunobu Alkylation
The Mitsunobu reaction enables etherification of 7-hydroxyflavones with alcohols bearing the dimethylamino group. 7-Hydroxyflavone reacts with 3-(dimethylamino)-2-methylpropan-1-ol under Mitsunobu conditions:
$$
\text{7-Hydroxyflavone} + \text{3-(Dimethylamino)-2-methylpropan-1-ol} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{Target Compound}
$$
Conditions :
Nucleophilic Substitution with Alkyl Halides
A more cost-effective approach uses 3-(dimethylamino)-2-methylpropyl chloride as the alkylating agent:
$$
\text{7-Hydroxyflavone} + \text{3-(Dimethylamino)-2-methylpropyl chloride} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$
Optimized Conditions :
- Solvent: Dry DMF or acetone.
- Base: Anhydrous K₂CO₃ (3–4 equiv).
- Temperature: 50–60°C for 48 hours.
- Yield: 65–75% after recrystallization.
Table 1. Comparison of Alkylation Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Mitsunobu | DIAD, PPh₃ | THF | 1 | 70–80 |
| Nucleophilic | K₂CO₃, alkyl halide | DMF | 48 | 65–75 |
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization in ethanol or acetone-water mixtures (3:1 v/v). Ethanol yields bright yellow crystals with >95% purity (confirmed by TLC).
Challenges and Optimization Strategies
Applications and Derivatives
7-(3-(Dimethylamino)-2-methylpropoxy)flavone serves as a precursor for anticancer and antimicrobial agents. Trimethoxyflavone-based aryl-amides derived from similar protocols show tyrosine kinase inhibition.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 7-(3-(Dimethylamino)-2-methylpropoxy)flavone, and how can purity be optimized?
- Methodological Answer : The compound’s synthesis typically involves regioselective O-alkylation at the 7-position of the flavone scaffold. A two-step approach is common:
Flavone Core Preparation : Start with 7-hydroxyflavone (or precursor), using protecting groups (e.g., acetyl) to prevent side reactions.
Alkylation : React with 3-(dimethylamino)-2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Purity Optimization : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization. Confirm purity via HPLC-UV (C18 column, λ = 254 nm) and NMR (δ 6.8–7.9 ppm for aromatic protons) .
Q. How can researchers detect and quantify this compound in plant or microbial systems?
- Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Optimize mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for separation. Use MRM transitions targeting the molecular ion [M+H]⁺ (e.g., m/z 384 → 163 for fragmentation). For validation, spike samples with deuterated analogs as internal standards .
Advanced Research Questions
Q. What enzymatic systems are implicated in the modification of synthetic flavones like this compound in plant models?
- Methodological Answer : Transgenic plant systems (e.g., rice or sorghum) expressing flavonoid O-glycosyltransferases (FOGTs) or dehydratases can metabolize synthetic flavones. For example:
- Dehydratase Activity : Incubate the compound with sorghum protein extracts and monitor conversion via LC-MS. Look for mass shifts (e.g., −18 Da for dehydration) .
- Metabolic Profiling : Use hierarchical cluster analysis (HCA) and PCA to distinguish metabolites in transgenic vs. wild-type plants .
Q. How can molecular docking studies predict the interaction of this compound with kinase targets?
- Methodological Answer :
Target Selection : Prioritize kinases with flavone-binding pockets (e.g., CDK1 or topoisomerase II).
Docking Protocol : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT). Key parameters:
- Grid box centered on ATP-binding site.
- Scoring function analysis for binding affinity (ΔG < −8 kcal/mol suggests strong interaction).
- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .
Q. What analytical techniques resolve contradictions in reported biological activities of synthetic flavones?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Address via:
- Impurity Profiling : Use UPLC-QTOF-MS to detect trace byproducts (e.g., demethylated derivatives).
- Dose-Response Curves : Test the compound across a wider concentration range (nM to μM) in cell-based assays (e.g., prostate cancer cell lines for androgen receptor modulation) .
Methodological Challenges & Data Analysis
Q. How can researchers differentiate between flavone C-glycosides and O-glycosides when studying this compound derivatives?
- Methodological Answer :
- Acid Hydrolysis : C-glycosides resist cleavage under mild acidic conditions (1M HCl, 80°C, 1h), whereas O-glycosides hydrolyze.
- MS/MS Signatures : C-glycosides fragment via cross-ring cleavages (e.g., m/z 120, 90), while O-glycosides lose sugar moieties (e.g., −162 Da for hexose) .
Q. What strategies mitigate fluorescence quenching issues in flavone-based cellular imaging studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
